molecular formula C23H22N4O3 B7713900 N-benzyl-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide

N-benzyl-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7713900
M. Wt: 402.4 g/mol
InChI Key: VODVMOHETKSQSE-UHFFFAOYSA-N
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Description

N-benzyl-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide: is a complex organic compound that features a quinoline moiety, an oxadiazole ring, and a butanamide chain

Properties

IUPAC Name

N-benzyl-4-[3-(6-methyl-2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-15-10-11-19-17(12-15)13-18(23(29)25-19)22-26-21(30-27-22)9-5-8-20(28)24-14-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODVMOHETKSQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)CCCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The starting material, 2-hydroxy-6-methylquinoline, is synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Oxadiazole Ring Formation: The quinoline derivative is then reacted with hydrazine hydrate and a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

    Butanamide Chain Addition: The oxadiazole intermediate is further reacted with 4-bromobutanoyl chloride in the presence of a base to introduce the butanamide chain.

    Benzylation: Finally, the compound is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the quinoline ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The benzyl group and the butanamide chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidation of the hydroxy group can lead to the formation of a quinone derivative.

    Reduction: Reduction of the oxadiazole ring can result in the formation of an amine derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-benzyl-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide exerts its effects involves several molecular targets and pathways:

    DNA Interaction: The quinoline moiety can intercalate into DNA, disrupting its structure and function.

    Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation and survival, such as topoisomerases.

    Receptor Binding: It can bind to specific receptors on the cell surface, triggering signaling pathways that lead to apoptosis.

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential in medicinal chemistry and other scientific fields. Its unique structure allows for a variety of chemical reactions and applications, making it a valuable subject of study.

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